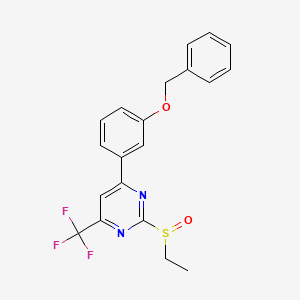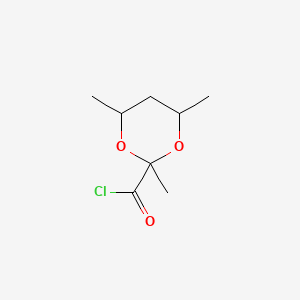
D-Altrose-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Altrose-1-13C is a rare sugar, specifically a 6-deoxy-D-altrose isotopically labeled with carbon-13 at the C1 position. This compound is a stable isotope-labeled form of D-altrose, which is a naturally occurring monosaccharide. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Altrose-1-13C typically involves the incorporation of carbon-13 into the D-altrose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-altrose through a series of chemical reactions. The reaction conditions often involve specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of carbon-13 .
Analyse Des Réactions Chimiques
Types of Reactions: D-Altrose-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic pathways and biochemical transformations of D-altrose in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldonic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alditol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields D-altroic acid, while reduction produces D-altrose alcohol .
Applications De Recherche Scientifique
D-Altrose-1-13C has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to track the biochemical pathways of D-altrose in various systems.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of new pharmaceuticals and in the production of isotopically labeled compounds for research purposes
Mécanisme D'action
The mechanism of action of D-Altrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the molecule through various biochemical processes using techniques such as NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in the metabolism of D-altrose .
Comparaison Avec Des Composés Similaires
- D-Glucose-1-13C
- D-Fructose-1-13C
- D-Mannose-1-13C
- D-Galactose-1-13C
Comparison: D-Altrose-1-13C is unique due to its specific carbon-13 labeling at the C1 position, which makes it particularly useful for detailed metabolic studies. Compared to other isotopically labeled sugars, this compound provides distinct insights into the metabolic pathways of D-altrose, which is less commonly studied than glucose or fructose.
Propriétés
Numéro CAS |
70849-27-3 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
181.148 |
Nom IUPAC |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |
Clé InChI |
GZCGUPFRVQAUEE-IKGLOVJPSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)









